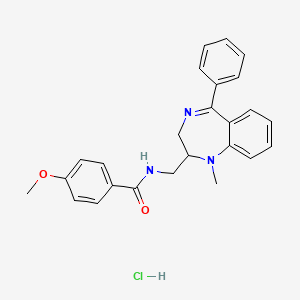
Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound that belongs to the benzodiazepine class. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anxiolytic and sedative drugs. Its unique structure combines the benzamide and benzodiazepine moieties, which contribute to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzamide Moiety: The benzamide moiety is introduced by reacting the benzodiazepine intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazepine ring using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential as an anxiolytic and sedative agent.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which are involved in the modulation of neuronal excitability.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of benzamide and benzodiazepine moieties makes it a valuable compound for medicinal chemistry research.
Biological Activity
Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a specific derivative that has been investigated for its potential therapeutic effects. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.
The molecular formula of the compound is C25H26ClN3O2 with a molecular weight of approximately 435.95 g/mol. Key physical properties include:
- Boiling Point : 595.9ºC at 760 mmHg
- Flash Point : 314.2ºC
- LogP : 4.47450 (indicating lipophilicity) .
Biological Activity Overview
Benzamide derivatives have been shown to exhibit various biological activities, including antiviral, anticancer, and neuroprotective effects. The specific compound has not been extensively studied in isolation, but related compounds have provided insights into its potential mechanisms.
Antiviral Activity
Research indicates that benzamide derivatives can exert antiviral effects through mechanisms such as the modulation of intracellular proteins. For instance, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral activity against viruses like HIV and Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
Neuropharmacological Effects
The structure of the compound suggests potential interactions with neurotransmitter systems. Benzodiazepines are known for their anxiolytic and sedative properties. The presence of the benzodiazepine moiety in this compound could imply similar effects, potentially acting as a modulator at GABA receptors.
Case Studies and Research Findings
The proposed mechanism for the antiviral activity involves the enhancement of A3G levels within infected cells, leading to reduced viral DNA replication. This mechanism is particularly relevant for HBV, where A3G acts as a restriction factor against viral replication .
Properties
CAS No. |
83736-55-4 |
|---|---|
Molecular Formula |
C25H26ClN3O2 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-methoxy-N-[(1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H25N3O2.ClH/c1-28-20(17-27-25(29)19-12-14-21(30-2)15-13-19)16-26-24(18-8-4-3-5-9-18)22-10-6-7-11-23(22)28;/h3-15,20H,16-17H2,1-2H3,(H,27,29);1H |
InChI Key |
XNVAWHMMRZAJGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















